Homarine

Content Navigation

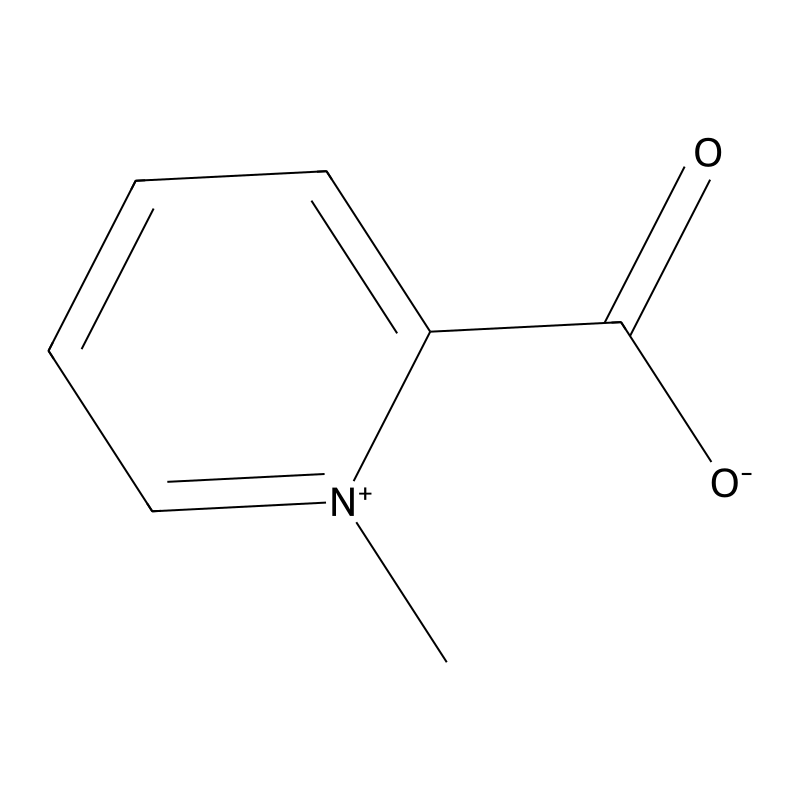

Homarine (N-methylpicolinic acid) solves the rapid degradation of common osmolytes and biocides. Its steric hindrance prevents bacterial ring-opening, maintaining formulation integrity longer than trigonelline.

- Proven anti-adhesion against diatoms/bacteria (receptor-mediated repellency)

- Outperforms glycine betaine in metabolic persistence (low flux)

- Zwitterionic nature stabilizes proteins without denaturation

Ideal for marine coatings, enzyme assays, and osmoprotectant blends where longevity is critical.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Homarine (N-methylpicolinic acid) is a naturally occurring zwitterionic alkaloid widely utilized in advanced biochemical formulations and marine-compatible coatings. As a highly stable compatible solute and methyl donor, it modulates osmotic pressure and water activity without denaturing sensitive proteins [1]. In procurement and material selection, Homarine is primarily valued for its dual functionality: it serves as a non-toxic, anti-adhesion agent in antifouling applications and acts as a persistent macromolecular stabilizer in environments where standard osmolytes or structural isomers undergo rapid biological degradation [2].

Substituting Homarine with its direct structural isomer, Trigonelline (N-methylnicotinic acid), severely compromises formulation stability; Trigonelline is highly susceptible to rapid enzymatic degradation via bacterial ring-opening oxygenases, whereas Homarine's specific steric hindrance prevents this cleavage [1]. Replacing Homarine with its non-methylated precursor, picolinic acid, eliminates the zwitterionic character required for non-disruptive protein stabilization and significantly reduces anti-adhesion efficacy in marine applications. Furthermore, while bulk osmolytes like glycine betaine (GBT) are effective for general osmotic stress, they exhibit substantially higher metabolic flux and are rapidly consumed by environmental microbes, failing to provide the long-term persistence characteristic of Homarine [2].

Steric Hindrance Prevents Ring-Opening Degradation

In biological and environmental matrices, the stability of zwitterionic additives is critical. Comparative metabolic studies demonstrate that Trigonelline is rapidly degraded by the bacterial TgnA/TgnB oxygenase system, which initiates catabolism by opening the aromatic ring. In contrast, Homarine is completely resistant to this enzymatic machinery due to steric hindrance at the ring-opening site [1]. This structural advantage ensures that Homarine maintains its functional integrity in non-sterile or open-environment applications far longer than its structural isomer.

| Evidence Dimension | Susceptibility to TgnA/TgnB oxygenase ring-opening |

| Target Compound Data | Homarine (Resistant due to steric hindrance) |

| Comparator Or Baseline | Trigonelline (Rapidly degraded via ring-opening) |

| Quantified Difference | Absolute resistance vs. rapid catabolism |

| Conditions | Bacterial enzymatic degradation assays |

Prevents premature degradation of the active agent in biochemical buffers and marine coatings, ensuring a longer product lifecycle.

Superior Dissolved Persistence Compared to Glycine Betaine

When utilized in open systems, the consumption rate of an osmolyte dictates its effective lifespan. Quantitative flux measurements in marine microbial communities reveal that the standard osmolyte Glycine Betaine (GBT) is rapidly consumed, exhibiting high metabolic fluxes (up to 41 nmol L-1 d-1). Conversely, Homarine demonstrates a significantly lower metabolic flux (0.003 to 0.54 nmol L-1 d-1), resulting in extended turnover times of up to 57 days [1]. This orders-of-magnitude difference in consumption rate highlights Homarine's superior persistence as a functional additive.

| Evidence Dimension | Dissolved organic matter flux / consumption rate |

| Target Compound Data | Homarine (0.003 to 0.54 nmol L-1 d-1) |

| Comparator Or Baseline | Glycine Betaine (0.53 to 41 nmol L-1 d-1) |

| Quantified Difference | ~75x to 17,000x lower consumption flux for Homarine |

| Conditions | Marine microbial community uptake kinetics |

Allows formulators to use lower maintenance dosing in agricultural, aquacultural, or open-water applications due to the compound's extended environmental half-life.

Enhanced Anti-Adhesion Performance Over Non-Methylated Analogs

Homarine is a proven natural product antifoulant (NPA) that operates via a non-toxic repellent mechanism rather than broad-spectrum biocidal activity. In bioassays against the fouling diatom Navicula salinicola, Homarine achieved 50-60% growth inhibition [1]. Structural comparisons confirm that Homarine is significantly more active than its non-methylated analogs, outperforming picolinic acid, nicotinic acid, and pyridine. This demonstrates that the N-methylation is critical for maximizing anti-adhesion efficacy while maintaining an environmentally benign profile.

| Evidence Dimension | Inhibition of fouling diatom (N. salinicola) |

| Target Compound Data | Homarine (Most active, 50-60% inhibition) |

| Comparator Or Baseline | Picolinic acid and Pyridine (Significantly lower activity) |

| Quantified Difference | Homarine ranked as the primary active agent over non-methylated precursors |

| Conditions | Laboratory bioassays on marine fouling organisms |

Validates the procurement of the specific methylated zwitterion for high-performance, eco-friendly marine coatings over cheaper, less active precursors.

Protein-Compatible Osmoregulation at High Concentrations

As a compatible solute, Homarine can accumulate to high intracellular concentrations without disrupting protein folding or cellular function. In osmoadaption studies of Emiliania huxleyi, Homarine concentrations scaled linearly with salinity, increasing from 20.6 mM at 16‰ salinity to 47.2 mM at 38‰, while maintaining a stable metabolic ratio [1]. Unlike inorganic salts, which induce protein denaturation at high ionic strengths, Homarine's zwitterionic structure safely modulates water activity, making it an ideal stabilizer for sensitive biological systems.

| Evidence Dimension | Non-disruptive concentration limits under osmotic stress |

| Target Compound Data | Homarine (Scales safely up to 47.2+ mM) |

| Comparator Or Baseline | Inorganic salts (Denature proteins at equivalent ionic strengths) |

| Quantified Difference | Maintenance of protein function at >40 mM concentrations |

| Conditions | Salinity stress models (16‰ to 38‰) in marine microalgae |

Essential for formulating cell culture media and enzyme storage buffers that require high osmotic pressure without compromising protein integrity.

Environmentally Benign Marine Coatings

Homarine is procured as a natural product antifoulant (NPA) to replace toxic heavy metals (e.g., TBTO) and rapidly degrading biocides. Its specific receptor-mediated repellency provides long-lasting, non-toxic inhibition against biofilm-forming diatoms and bacteria, outperforming non-methylated precursors like picolinic acid [1].

High-Stability Biochemical Buffers

Employed as a zwitterionic osmolyte for enzyme assays and protein storage solutions. Homarine is specifically chosen over its structural isomer, trigonelline, because its steric hindrance prevents rapid enzymatic cleavage by contaminating microbes, thereby extending the shelf-life of the buffer system [2].

Agricultural and Aquaculture Stress Protectants

Formulated into osmoprotectant blends where its uniquely low metabolic flux ensures a longer-lasting protective effect against osmotic and thermal stress compared to rapidly consumed bulk osmolytes like glycine betaine, allowing for less frequent dosing in open systems [3].

References

- [1] Antifouling Protection at Different Scales - Multiple defence in Mytilus edulis and the global performance of mytilid microtopographies. OceanRep / Journal of Chemical Ecology.

- [2] Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition. mSystems, ASM Journals.

- [3] The cycling of glycine betaine and homarine in marine microbial communities: Quantitative flux measurements and the role of competitive uptake inhibition. ResearchGate.

XLogP3

UNII

Other CAS

Wikipedia

Indole Alkaloids from the Sea Anemone Heteractis aurora and Homarine from Octopus cyanea

Kamel H Shaker, Matthias Göhl, Tobias Müller, Karlheinz SeifertPMID: 26567952 DOI: 10.1002/cbdv.201400406

Abstract

The two new indole alkaloids 2-amino-1,5-dihydro-5-(1H-indol-3-ylmethyl)-4H-imidazol-4-one (1), 2-amino-5-[(6-bromo-1H-indol-3-yl)methyl]-3,5-dihydro-3-methyl-4H-imidazol-4-one (2), and auramine (3) have been isolated from the sea anemone Heteractis aurora. Both indole alkaloids were synthesized for the confirmation of the structures. Homarine (4), along with uracil (5), hypoxanthine (6), and inosine (7) have been obtained from Octopus cyanea.In Vitro Anti-Inflammatory and Cytotoxic Effects of Aqueous Extracts from the Edible Sea Anemones Anemonia sulcata and Actinia equina

Tânia Costa Silva, Paula Branquinho de Andrade, Fátima Paiva-Martins, Patrícia Valentão, David Micael PereiraPMID: 28304352 DOI: 10.3390/ijms18030653

Abstract

Marine invertebrates have been attracting the attention of researchers for their application in nutrition, agriculture, and the pharmaceutical industry, among others. Concerning sea anemones (Cnidaria), little is known regarding their metabolic profiles and potential value as a source of pharmacologically-active agents. In this work, the chemical profiles of two species of sea anemonesand

, were studied by high-performance liquid chromatography with diode-array detection (HPLC-DAD) and its impact upon immune and gastric cells was evaluated. In both species, the methylpyridinium alkaloid homarine was the major compound in aqueous extracts. The extracts were effective in reducing lipopolysaccharide (LPS)-induced levels of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in a macrophage model of inflammation. Both the extracts and the alkaloid homarine were effective in inhibiting phospholipase A₂ (PLA₂), a pivotal enzyme in the initial steps of the inflammatory cascade. In order to mimic the oral consumption of these extracts; their effect upon human gastric cells was evaluated. While no caspase-9 activation was detected, the fact that the endoplasmic reticulum-resident caspase-4, and also caspase-3, were activated points to a non-classical mechanism of apoptosis in human gastric cells. This work provides new insights on the toxicity and biological potential of sea anemones increasingly present in human nutrition.

Hard coral (Porites lobata) extracts and homarine on cytochrome P450 expression in Hawaiian butterflyfishes with different feeding strategies

Aileen Maldonado, Amber Johnson, Deborah Gochfeld, Marc Slattery, Gary K Ostrander, Jon-Paul Bingham, Daniel SchlenkPMID: 26297807 DOI: 10.1016/j.cbpc.2015.08.005

Abstract

Dietary specialists tend to be less susceptible to the effects of chemical defenses produced by their prey compared to generalist predators that feed upon a broader range of prey species. While many researchers have investigated the ability of insects to detoxify dietary allelochemicals, little research has been conducted in marine ecosystems. We investigated metabolic detoxification pathways in three species of butterflyfishes: the hard coral specialist feeder, Chaetodon multicinctus, and two generalist feeders, Chaetodon auriga and Chaetodon kleinii. Each species was fed tissue homogenate of the hard coral Porites lobata or the feeding deterrent compound homarine (found in the coral extract), and the expression and catalytic activity of cytochrome P450 (CYP) 3A-like and CYP2-like enzymes were examined after one-week of treatment. The P. lobata homogenate significantly induced content and catalytic activity of CYP2-like and CYP3A-like forms, by 2-3 fold and by 3-9 fold, respectively, in C. multicinctus. Homarine caused a significant decrease of CYP2-like and CYP3A-like proteins at the high dose in C. kleinii and 60-80% mortality in that species. Homarine also induced CYP3A-like content by 3-fold and catalytic activity by 2-fold in C. auriga, while causing non-monotonic increases in CYP2-like and CYP3A-like catalytic activity in C. multicinctus. Our results indicate that dietary exposure to coral homogenates and the feeding deterrent constituent within these homogenates caused species-specific modulation of detoxification enzymes consistent with the prey selection strategies of generalist and specialist butterflyfishes.Antimicrobial activity in the common seawhip, Leptogorgia virgulata (Cnidaria: Gorgonaceae)

Jacqueline L Shapo, Peter D Moeller, Sylvia B GallowayPMID: 17574467 DOI: 10.1016/j.cbpb.2007.04.019

Abstract

Antimicrobial activity was examined in the gorgonian Leptogorgia virgulata (common seawhip) from South Carolina waters. Extraction and assay protocols were developed to identify antimicrobial activity in crude extracts of L. virgulata. Detection was determined by liquid growth inhibition assays using Escherichia coli BL21, Vibrio harveyii, Micrococcus luteus, and a Bacillus sp. isolate. This represents the first report of antimicrobial activity in L. virgulata, a temperate/sub-tropical coral of the western Atlantic Ocean. Results from growth inhibition assays guided a fractionation scheme to identify active compounds. Reverse-phase HPLC, HPLC-mass spectrometry, and 1H and 13C NMR spectroscopy were used to isolate, purify, and characterize metabolites in antimicrobial fractions of L. virgulata. Corroborative HPLC-MS/NMR evidence validated the presence of homarine and a homarine analog, well-known emetic metabolites previously isolated from L. virgulata, in coral extracts. In subsequent assays, partially-purified L. virgulata fractions collected from HPLC-MS fractionation were shown to contain antimicrobial activity using M. luteus and V. harveyii. This study provides evidence that homarine is an active constituent of the innate immune system in L. virgulata. We speculate it may act synergistically with cofactors and/or congeners in this octocoral to mount a response to microbial invasion and disease.Profiling of Heterobranchia Sea Slugs from Portuguese Coastal Waters as Producers of Anti-Cancer and Anti-Inflammatory Agents

Nelson G M Gomes, Fátima Fernandes, Áurea Madureira-Carvalho, Patrícia Valentão, Alexandre Lobo-da-Cunha, Gonçalo Calado, Paula B AndradePMID: 29702573 DOI: 10.3390/molecules23051027

Abstract

Bioprospection of marine invertebrates has been predominantly biased by the biological richness of tropical regions, thus neglecting macro-organisms from temperate ecosystems. Species that were not the object of studies on their biochemical composition include the Heterobranchia gastropods,

and

, inhabitants of the Portuguese Atlantic coastal waters. Here, we present for the first time the fatty acid profile of neutral lipids and homarine content of these three species. Qualitative and quantitative differences in the fatty acid content among species points to the existence of a fatty acid profile of neutral lipids, particularly of each genus. The results from cytotoxicity assays, using the acetonic extracts of the gastropods on human gastric adenocarcinoma (AGS) and human lung adenocarcinoma (A549) cell lines, revealed a pronounced cytotoxic effect of the

extract on both cell lines (IC

values of 68.75 and 69.77 μg mL

for AGS and A549, respectively). It is worth noting the significant reduction of NO levels in LPS-challenged RAW 264.7 macrophages exposed to

extract, at concentrations as low as 125 μg mL

.

Biomarkers of whale shark health: a metabolomic approach

Alistair D M Dove, Johannes Leisen, Manshui Zhou, Jonathan J Byrne, Krista Lim-Hing, Harry D Webb, Leslie Gelbaum, Mark R Viant, Julia Kubanek, Facundo M FernándezPMID: 23166652 DOI: 10.1371/journal.pone.0049379

Abstract

In a search for biomarkers of health in whale sharks and as exploration of metabolomics as a modern tool for understanding animal physiology, the metabolite composition of serum in six whale sharks (Rhincodon typus) from an aquarium collection was explored using (1)H nuclear magnetic resonance (NMR) spectroscopy and direct analysis in real time (DART) mass spectrometry (MS). Principal components analysis (PCA) of spectral data showed that individual animals could be resolved based on the metabolite composition of their serum and that two unhealthy individuals could be discriminated from the remaining healthy animals. The major difference between healthy and unhealthy individuals was the concentration of homarine, here reported for the first time in an elasmobranch, which was present at substantially lower concentrations in unhealthy whale sharks, suggesting that this metabolite may be a useful biomarker of health status in this species. The function(s) of homarine in sharks remain uncertain but it likely plays a significant role as an osmolyte. The presence of trimethylamine oxide (TMAO), another well-known protective osmolyte of elasmobranchs, at 0.1-0.3 mol L(-1) was also confirmed using both NMR and MS. Twenty-three additional potential biomarkers were identified based on significant differences in the frequency of their occurrence between samples from healthy and unhealthy animals, as detected by DART MS. Overall, NMR and MS provided complementary data that showed that metabolomics is a useful approach for biomarker prospecting in poorly studied species like elasmobranchs.Direct sampling of organisms from the field and knowledge of their phenotype: key recommendations for environmental metabolomics

Adam Hines, Gbolahan Samuel Oladiran, John P Bignell, Grant D Stentiford, Mark R ViantPMID: 17539552 DOI: 10.1021/es062745w

Abstract

Critical questions must be addressed to evaluate the potential of metabolomics for studying free-living wildlife. First, can metabolomics identify stress-induced phenotypes in animals experiencing a highly variable environment or must animals be stabilized in a controlled laboratory prior to sampling? Second, is knowledge of species and phenotype (gender and age) required to interpret metabolomics data? To address these questions, we characterized the metabolic variability of the mussel and determined if inherent variability masked the metabolic response to an environmental stressor, hypoxia. Specifically, we compared metabolic fingerprints of adductor muscle and mantle from four groups of Mytilus galloprovincialis: animals sampled directly from the field with and without hypoxia and those stabilized in a laboratory for 60 h, also with and without hypoxia. Contrary to expectation, laboratory stabilization increased metabolic variability in adductor muscle, thereby completely masking the response to hypoxia. The principal source of metabolic variability in mantle was shown to be gender-based, highlighting the importance of phenotypic anchoring of samples to known life history traits. We conclude that direct field sampling is recommended for environmental metabolomics since it minimizes metabolic variability and enables stress-induced phenotypic changes to be observed. Furthermore, we recommend that species and phenotype of the study organism must be known for meaningful interpretation of metabolomics data.Federica Angilè, Laura Del Coco, Chiara Roberta Girelli, Lorena Basso, Lucia Rizzo, Stefano Piraino, Loredana Stabili, Francesco Paolo Fanizzi

PMID: 32069847 DOI: 10.3390/molecules25040806

Abstract

The Mediterranean basin is one of the regions heavily affected by jellyfish bloom phenomena, mainly due to the presence of scyphozoans, such as. The jellyfish have few natural predators, and their bodies represent an organic-rich substrate that can support rapid bacterial growth with great impact on the structure of marine food webs. In Asiatic countries, jellyfish are widely studied for their health benefits, but their nutritional and nutraceutical values still remain poorly characterized. In this study, the differences in the

H NMR spectroscopy metabolic profiles of

female gonads and body fractions (including umbrella and oral arms), in different sampling periods, were studied. For each body compartment both lipid and aqueous extracts were characterized and their

H NMR metabolic profiles subjected to multivariate analysis. From a statistical analysis of the extracts, a higher contents of ω-3 polyunsaturated fatty acids (PUFAs), amino acid and osmolytes (homarine, betaine, taurine) with important roles in marine invertebrates were observed in female gonads, whereas umbrella and oral arms showed similar metabolic profiles. These results support a sustainable exploitation of the jellyfish for the extraction of bioactive compounds useful in nutraceutical, nutricosmetics, and functional food fields.

Measurement of marine osmolytes in mammalian serum by liquid chromatography-tandem mass spectrometry

Crystal C Lenky, Christopher J McEntyre, Michael LeverPMID: 21982861 DOI: 10.1016/j.ab.2011.09.013

Abstract

Osmolytes are accumulated intracellularly to offset the effects of osmotic stress and protect cellular proteins against denaturation. Because different taxa accumulate different osmolytes, they can also be used as "dietary biomarkers" to study foraging. Potential osmolyte biomarkers include glycine betaine, trimethylamine N-oxide (TMAO), homarine, dimethylsulfoniopropionate (DMSP), and the osmolyte analog arsenobetaine (AsB). We present a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous measurement of these osmolytes in serum or plasma. Varying concentrations of osmolytes were added to serum and samples and extracted in 90% acetonitrile and 10% methanol containing 10 μM deuterated internal standards (D(9)-glycine betaine, D(9)-trimethylamine-N-oxide, (13)C(2)-arsenobetaine, D(6)-DMSP, and D(4)-homarine). Analytes were separated on a normal-phase modified silica column and detected using isotope dilution tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The assay was linear for all six compounds (r(2) values=0.983-0.996). Recoveries were greater than 85%, and precision for within-batch coefficients of variation (CVs) were less than 8.2% and between-batch CVs were less than 6.1%. Limits of detection ranged from 0.02 to 0.12 μmol/L. LC-MS/MS is a simple method with high throughput for measuring low levels of osmolytes that are often present in biological samples.Explore Compound Types